molecular formula C19H20N2O3S B2848940 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine CAS No. 327094-19-9

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine

Cat. No.: B2848940
CAS No.: 327094-19-9
M. Wt: 356.44
InChI Key: FMQLLRSHQXXMAZ-XQRVVYSFSA-N
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Description

The compound 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine features a piperazine core substituted with two distinct groups:

  • A 1,3-benzodioxol-5-ylmethyl moiety (piperonyl group) at the N1 position.
  • A (2Z)-3-thien-2-ylprop-2-enoyl group at the N4 position, characterized by a thiophene ring and a Z-configured α,β-unsaturated ketone.

This structure combines electron-rich aromatic systems (benzodioxole and thiophene) with a rigid propenoyl linker, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(Z)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(6-4-16-2-1-11-25-16)21-9-7-20(8-10-21)13-15-3-5-17-18(12-15)24-14-23-17/h1-6,11-12H,7-10,13-14H2/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQLLRSHQXXMAZ-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)/C=C\C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine is a synthetic compound belonging to the piperazine class of derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine can be represented as follows:

PropertyDescription
IUPAC Name 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine
Molecular Formula C18H20N2O3S
Molecular Weight 344.43 g/mol
CAS Number Not specified in available sources

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. The piperazine moiety is known for its ability to modulate serotonin and dopamine receptors, which are crucial in the treatment of mood disorders and schizophrenia. Additionally, the presence of the benzodioxole group may enhance neuroprotective effects by acting as an antioxidant.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at serotonin (5-HT) receptors and dopamine (D) receptors.
  • Neuroprotection : Potential antioxidant properties may protect neuronal cells from oxidative stress.

Biological Activity and Pharmacological Effects

Research indicates that 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine exhibits several pharmacological activities:

Antioxidant Activity

Studies have shown that compounds containing the benzodioxole structure possess significant antioxidant properties. This is crucial for protecting cells against oxidative damage associated with neurodegenerative diseases.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism is thought to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems positions it as a candidate for further research into treatments for psychiatric disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same structural family:

  • Study on iNOS Inhibition :
    • A related compound was identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), showing selectivity over neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) in human cell assays .
  • Structural Analyses :
    • Research indicated that piperazine derivatives exhibit similar conformational characteristics, suggesting that modifications can lead to significant changes in biological activity .
  • Potential Applications in Neurology :
    • The interaction with serotonin receptors suggests potential applications in treating anxiety and depression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Core Piperazine Modifications

1-(2-[4-Chlorophenoxy]acetyl)-4-(3,4-methylenedioxybenzyl)piperazine (Fipexide hydrochloride) Substituents: Piperonyl group at N1 and a chlorophenoxy acetyl group at N3. Key Differences: Replaces the thienylpropenoyl group with a phenoxy acetyl chain. Activity: Acts as a psychostimulant and mitigates vascular toxicity .

(2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazinyl)-propen-1-one Substituents: Piperonyl group at N1 and a phenyl-substituted propenoyl group (E-configuration) at N4. Key Differences: E-configuration vs. Z-configuration in the target compound.

Propenoyl Chain Modifications

(2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine

  • Substituents : Methoxyphenyl at N1 and chlorophenylpropenyl at N4.
  • Key Differences : Lacks the benzodioxole system but retains the α,β-unsaturated ketone.
  • Activity : Exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria .

1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine

  • Substituents : Bis(4-fluorophenyl)methyl at N1 and Z-configured phenylpropenyl at N4.
  • Key Differences : Fluorinated aromatic groups instead of benzodioxole and thiophene.
  • Activity : Demonstrates conformational rigidity that may enhance receptor binding .
Thiophene-Containing Analogs

1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine (CAS: 1164508-59-1)

  • Substituents : Piperonyl group at N1 and chlorophenyl-substituted acryloyl at N4.
  • Key Differences : Chlorophenyl instead of thienyl group.
  • Relevance : Highlights the versatility of acryloyl substitutions in modulating activity .

Pharmacological and Physicochemical Comparisons

Compound Substituents (N1/N4) Configuration Key Activities References
Target Compound Benzodioxolylmethyl / Thienylpropenoyl (Z) Z Potential antimicrobial, CNS activity
Fipexide hydrochloride Benzodioxolylmethyl / Chlorophenoxy acetyl - Psychostimulant, vascular protectant
(2E)-3-Benzodioxolyl-1-phenylpropenoyl-piperazine Benzodioxolylmethyl / Phenylpropenoyl (E) E Serotonin receptor interaction (hypothetical)
1-(2-Chlorophenylpropenyl)-4-methoxyphenyl Methoxyphenyl / Chlorophenylpropenyl E Antibacterial (Gram+ and Gram-)
1-Bis(4-fluorophenyl)-4-phenylpropenyl (Z) Bis(4-fluorophenyl) / Phenylpropenyl (Z) Z Enhanced receptor binding (conformational)
Key Observations :
  • Z vs.
  • Thiophene vs. Phenyl : The thiophene ring’s lower electron density compared to phenyl could alter solubility and metabolic stability .
  • Benzodioxole System : Enhances lipophilicity and may facilitate blood-brain barrier penetration, suggesting CNS applications .

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